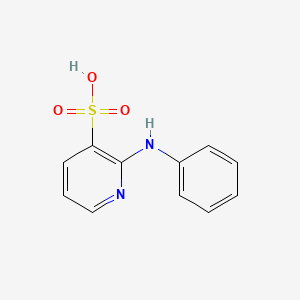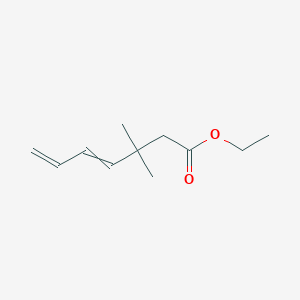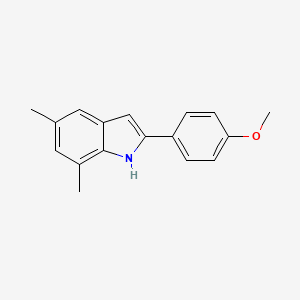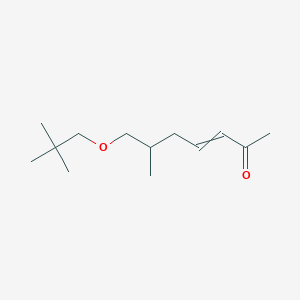![molecular formula C12H9Cl B14517187 (5E,7Z,9Z)-6-chlorobenzo[8]annulene](/img/structure/B14517187.png)
(5E,7Z,9Z)-6-chlorobenzo[8]annulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E,7Z,9Z)-6-chlorobenzo8annulene is a cyclic conjugated hydrocarbon with a chlorine substituent. Annulenes are monocyclic hydrocarbons that contain the maximum number of non-cumulated or conjugated double bonds . The compound is part of the 8annulene family, which includes cyclooctatetraene and its derivatives .
Preparation Methods
The synthesis of (5E,7Z,9Z)-6-chlorobenzo8annulene typically involves the chlorination of benzo8annulene. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. Industrial production methods may involve large-scale chlorination processes under controlled conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
(5E,7Z,9Z)-6-chlorobenzo8annulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
(5E,7Z,9Z)-6-chlorobenzo8annulene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of conjugated cyclic hydrocarbons and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of (5E,7Z,9Z)-6-chlorobenzo8annulene involves its interaction with molecular targets through its conjugated π-electron system. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
(5E,7Z,9Z)-6-chlorobenzo8annulene can be compared with other annulenes such as:
Cyclooctatetraene: Unlike (5E,7Z,9Z)-6-chlorobenzoannulene, cyclooctatetraene is non-aromatic due to its tub-shaped conformation.
Benzene: Benzene is a annulene and is aromatic, whereas (5E,7Z,9Z)-6-chlorobenzoannulene is part of the annulene family and exhibits different reactivity and stability.
Cyclododecahexaene: This [12]annulene is antiaromatic and less stable compared to (5E,7Z,9Z)-6-chlorobenzoannulene.
These comparisons highlight the unique properties of (5E,7Z,9Z)-6-chlorobenzo8annulene, particularly its stability and reactivity due to its conjugated system and chlorine substituent.
Properties
Molecular Formula |
C12H9Cl |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
(5E,7Z,9Z)-6-chlorobenzo[8]annulene |
InChI |
InChI=1S/C12H9Cl/c13-12-8-4-3-6-10-5-1-2-7-11(10)9-12/h1-9H/b4-3?,6-3-,8-4-,10-6?,11-9?,12-8?,12-9+ |
InChI Key |
GCWZXTXQJQAOTR-NERFTBHCSA-N |
Isomeric SMILES |
C1=CC=C2/C=C(\C=C/C=C\C2=C1)/Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC=CC2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate](/img/structure/B14517115.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14517122.png)

![1,1,1-Trifluoro-N-[2-fluoro-4-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517136.png)



![N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine](/img/structure/B14517176.png)
![5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14517177.png)
![N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine](/img/structure/B14517184.png)
![1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14517186.png)



